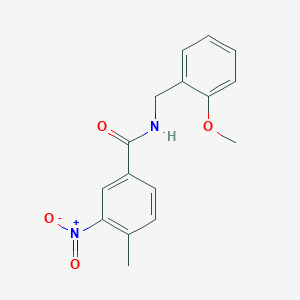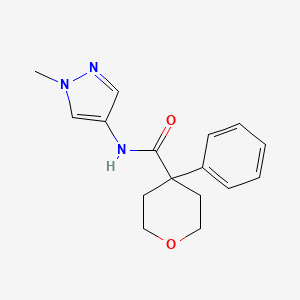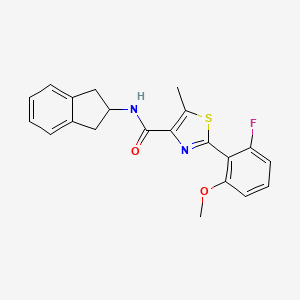
N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides. This compound is characterized by its complex structure, which includes an indene moiety, a fluoro-methoxyphenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the coupling of the thiazole ring with a fluoro-methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Indene Moiety: The final step involves the formation of the amide bond between the thiazole derivative and the indene moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-2-(2-chloro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-(2,3-dihydro-1H-inden-2-yl)-2-(2-bromo-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide may exhibit unique properties due to the presence of the fluoro group, which can influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H19FN2O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H19FN2O2S/c1-12-19(20(25)23-15-10-13-6-3-4-7-14(13)11-15)24-21(27-12)18-16(22)8-5-9-17(18)26-2/h3-9,15H,10-11H2,1-2H3,(H,23,25) |
Clé InChI |
QMEFMWNMEZZAIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021048.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11021063.png)
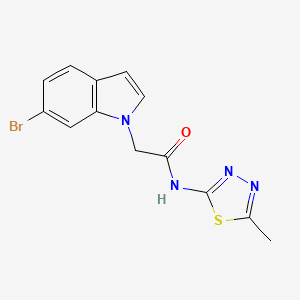
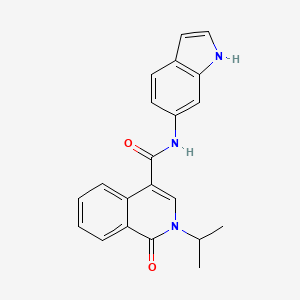
![1-butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021074.png)
![[1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11021076.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11021079.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11021099.png)
![3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11021100.png)
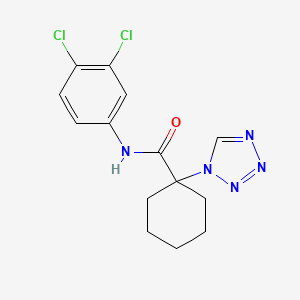
![N-(3-chlorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11021103.png)
![N-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11021107.png)
